2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The pyrrolidine ring is a five-membered nitrogen heterocycle widely used in medicinal chemistry due to its unique properties, including sp³ hybridization, stereochemistry contributions, and non-planarity (referred to as “pseudorotation”).
- Compound 1 features a sulfonyl group, an amide, and a phenyl ring, making it an interesting candidate for further exploration.
2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide: , belongs to the pyrrolidine-based class of molecules.
Preparation Methods
Synthetic Routes: Compound 1 can be synthesized through various routes. One approach involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. Alternatively, functionalization of preformed pyrrolidine rings (e.g., proline derivatives) can yield compound 1.
Reaction Conditions: Specific reaction conditions depend on the chosen synthetic pathway.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides valuable insights.
Chemical Reactions Analysis
Reactivity: Compound 1 may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Examples include
Major Products: These reactions yield derivatives of compound 1, which can be explored further.
Scientific Research Applications
Chemistry: Compound 1 serves as a building block for designing novel molecules due to its unique scaffold.
Biology: Investigate its interactions with biological targets (enzymes, receptors, etc.).
Medicine: Explore its potential as a drug candidate (e.g., anticancer agents, enzyme inhibitors).
Industry: Assess its use in materials science or catalysis.
Mechanism of Action
- Compound 1 likely interacts with specific molecular targets (e.g., proteins, enzymes).
- Investigate pathways affected by compound 1, elucidating its biological effects.
Comparison with Similar Compounds
Uniqueness: Highlight compound 1’s distinct features (e.g., sulfonyl group, phenyl ring).
Similar Compounds: Explore related pyrrolidine-based molecules (e.g., prolinol, pyrrolizines).
Properties
Molecular Formula |
C25H25N3O4S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-[[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonylamino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C25H25N3O4S/c29-24-16-20(17-27-24)19-10-12-21(13-11-19)33(31,32)28-23-9-5-4-8-22(23)25(30)26-15-14-18-6-2-1-3-7-18/h1-13,20,28H,14-17H2,(H,26,30)(H,27,29) |
InChI Key |
NFQPLZHSLQAOMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.